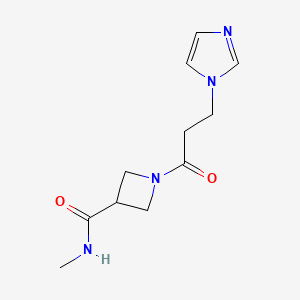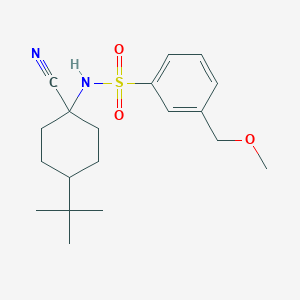
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine is an organic compound with a complex structure that includes a benzyl group, a fluoro-substituted phenyl ring, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with benzylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction can produce fluoro-substituted benzylamines.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy substituents enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-15-8-7-14(16(17)11-15)9-10-18-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNFDVXLALKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970128.png)
![N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide](/img/structure/B6970143.png)

![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide](/img/structure/B6970166.png)

![2-methoxy-N-(4-methylphenyl)-5-[3-(2-methylpropoxy)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6970168.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6970179.png)
![(5-Fluoropyridin-3-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970187.png)
![1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6970194.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970201.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B6970219.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B6970224.png)

